A Comprehensive Technical Guide to the Physical, Chemical, and Synthetic Properties of (2S)-1,1,1-Trifluoroheptan-2-ol
A Comprehensive Technical Guide to the Physical, Chemical, and Synthetic Properties of (2S)-1,1,1-Trifluoroheptan-2-ol
Executive Summary
(2S)-1,1,1-trifluoroheptan-2-ol (CAS: 130025-35-3) is a highly specialized chiral fluorinated building block. The strategic incorporation of a trifluoromethyl (–CF₃) group adjacent to a stereogenic carbinol center imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated hydrogen-bonding capacity. This technical guide provides an in-depth analysis of its physical properties, mechanistic behavior, and validated synthetic protocols, tailored for researchers in medicinal chemistry and drug development.
Physicochemical Profiling
To facilitate rapid comparison and integration into computational chemistry models, the core physicochemical properties of (2S)-1,1,1-trifluoroheptan-2-ol are summarized below 1.
| Property | Value |
| IUPAC Name | (2S)-1,1,1-trifluoroheptan-2-ol |
| CAS Number | 130025-35-3 |
| Molecular Formula | C₇H₁₃F₃O |
| Molecular Weight | 170.17 g/mol |
| Boiling Point | ~151 °C |
| Density | 1.06 g/mL at 25 °C |
| Refractive Index | n20/D 1.377 |
| Optical Rotation | (-) |
Mechanistic Insights: The Causality of the Trifluoromethyl Group
The substitution of a terminal methyl group with a trifluoromethyl moiety fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing inductive effect (-I) of the –CF₃ group significantly lowers the pKa of the adjacent secondary hydroxyl group. This acidification enhances the carbinol's capacity to act as a potent hydrogen bond donor, a critical feature when designing ligands that must interact tightly with specific enzymatic active sites or receptor pockets. Furthermore, the robust C–F bonds provide a steric and electronic shield against cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of derivative drugs.
Validated Synthetic Methodologies
Achieving high enantiomeric purity for (2S)-1,1,1-trifluoroheptan-2-ol requires robust, self-validating synthetic pathways. Two primary methodologies are detailed below, emphasizing the causality behind each experimental choice.
Protocol A: Nucleophilic Trifluoromethylation and Enzymatic Resolution
This protocol leverages the Ruppert-Prakash reagent (TMSCF₃) for the initial trifluoromethylation of hexanal, followed by a highly selective enzymatic kinetic resolution 2.
-
Trifluoromethylation : To a flame-dried flask under argon, add hexanal (1.0 equiv) and dry THF. Cool the solution to 0 °C to prevent uncontrolled exothermic reactions.
-
Reagent Addition : Slowly add TMSCF₃ (1.2 equiv). Introduce a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.05 equiv). Causality: TBAF initiates the generation of the nucleophilic trifluoromethyl anion equivalent by attacking the silicon atom, driving the addition to the aldehyde.
-
Deprotection : Stir the mixture at room temperature for 2 hours. Quench with aqueous HCl (1M) or additional TBAF. Causality: This step is required to cleave the intermediate trimethylsilyl ether, yielding racemic 1,1,1-trifluoroheptan-2-ol. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Kinetic Resolution : Dissolve the racemic alcohol in an organic solvent (e.g., hexane). Add vinyl acetate (3.0 equiv) and immobilized Lipase B from Candida antarctica (Novozym 435).
-
Isolation : The enzyme selectively acetylates the (R)-enantiomer due to the spatial arrangement of its active site. Monitor via chiral GC. Once 50% conversion is reached, filter off the enzyme and separate the unreacted (2S)-1,1,1-trifluoroheptan-2-ol from the (R)-acetate via silica gel column chromatography.
Protocol B: Asymmetric Reduction of 1,1,1-Trifluoroheptan-2-one
This approach utilizes the Corey-Bakshi-Shibata (CBS) reduction, a predictable and highly enantioselective method 3.
-
Catalyst Preparation : In a rigorously dried Schlenk flask under nitrogen, dissolve the (R)-CBS catalyst (oxazaborolidine, 0.1 equiv) in anhydrous THF.
-
Activation : Cool the system to -20 °C. Add borane-dimethyl sulfide complex (BH₃·DMS, 1.2 equiv) dropwise. Causality: The Lewis acidic boron of the catalyst coordinates with the borane, activating it for a directed hydride transfer.
-
Substrate Addition : Slowly add a solution of 1,1,1-trifluoroheptan-2-one (1.0 equiv) in THF over 1 hour. Causality: The facial selectivity is strictly governed by the differential steric and electronic profiles of the highly electron-withdrawing trifluoromethyl group versus the pentyl chain within the catalyst-substrate transition state, yielding the (S)-enantiomer.
-
Quenching and Workup : After complete consumption of the ketone, carefully quench the reaction with methanol at -20 °C. Causality: Methanol safely decomposes excess borane without risking thermal degradation of the product.
-
Purification : Concentrate the mixture, partition between water and diethyl ether, and purify the organic layer to isolate (2S)-1,1,1-trifluoroheptan-2-ol in high enantiomeric excess (>95% ee).
Applications in Drug Development
The (2S)-1,1,1-trifluoroheptan-2-ol motif is a critical structural determinant in several advanced pharmacological applications:
-
Toll-Like Receptor 8 (TLR-8) Modulators : Chiral fluorinated carbinols are incorporated into diamino pyrido[3,2-d]pyrimidine derivatives. These compounds act as potent TLR-8 agonists, activating myeloid dendritic cells and monocytes to produce proinflammatory cytokines (e.g., IL-12, TNF-α). This innate immune activation is highly sought after for cancer immunotherapy and as vaccine adjuvants 4.
-
Histone Deacetylase 10 (HDAC10) Inhibitors : The trifluoromethyl carbinol acts as a stable, non-cleavable isostere or precursor for trifluoromethyl ketones in polyamine-based HDAC10 inhibitors. The geometry and enhanced hydrogen-bonding of the fluorinated carbinol allow it to fit snugly into the narrow active site cleft of HDAC10, interacting optimally with the catalytic Zn²⁺ ion and the E274 gatekeeper residue 5.
Synthetic Workflow Visualization
Synthetic pathways to (2S)-1,1,1-trifluoroheptan-2-ol via resolution and asymmetric reduction.
References
-
(S)-(-)-1,1,1-TRIFLUOROHEPTAN-2-OL | 130025-35-3 , ChemicalBook. 1
-
US9670205B2 - Toll like receptor modulator compounds , Google Patents. 4
-
Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation , PMC. 5
-
Radical C(sp2)–H Trifluoromethylation of Aldehydes in Aqueous Solution , Organic Letters. 2
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones , Insuf.org. 3
